Cyclobutanol

Overview

Description

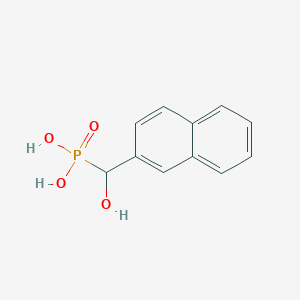

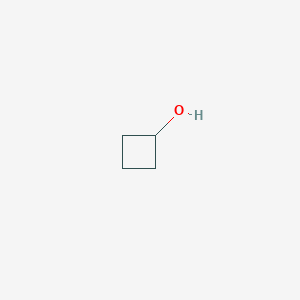

Cyclobutanol (C4H8O) is a four-carbon alcohol, a compound composed of four carbon atoms linked together with a single oxygen atom and four hydrogen atoms. It is a colorless, flammable liquid with a sweet, ether-like odor and a boiling point of 97.7°C. This compound has been studied for its potential application in various fields, such as fuel production, chemical synthesis, and pharmaceuticals. It has also been used as a solvent in laboratory experiments.

Scientific Research Applications

Synthesis of Substituted Ketones : Cyclobutanols are used as precursors for the preparation of β-substituted ketones through radical-mediated ring-opening functionalization. This process can involve fluorination, chlorination, bromination, or azidation (Ren & Zhu, 2016).

Drug Development : Cyclobutanols are utilized in drug candidates to improve various factors such as preventing cis/trans-isomerization, increasing metabolic stability, and directing key pharmacophore groups (van der Kolk et al., 2022).

Synthesis of Pestalotiopsin A : They serve as a precursor in the synthesis of pestalotiopsin A via zirconocene-mediated ring contraction (Dong et al., 2006).

Alkaloid Synthesis : Cyclobutane-containing alkaloids, which include cyclobutanols, have been found to have antimicrobial, antibacterial, antitumor, and other activities, making them an important source for drug discovery (Sergeiko et al., 2008).

Photorearrangement of α-Cyclopropyl Ketone : Cyclobutanols are used in the novel photorearrangement of α-Cyclopropyl Ketone to β-Unsaturated Ketone (Osuka et al., 1987).

Antibacterial Activity : Cyclobutanol-containing dipeptides, such as (1S,2S)-1-hydroxy-2-[(S)-valylamino]cyclobutane-1-acetic acid, have shown enhanced antibacterial activity (Baldwin et al., 1986).

Synthesis of Butyrophenone Derivatives : Cyclobutanones, which can be derived from cyclobutanols, react with arylboronic acids in the presence of a rhodium complex to produce butyrophenone derivatives (Matsuda et al., 2004).

Catellani Termination Reaction : this compound ring-opening in the Catellani termination reaction leads to high yields and broad substrate scope for polysubstituted aromatic hydrocarbons (Wang et al., 2021).

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) : Cycloalkanols like cyclobutanols are precursors for the synthesis of distally substituted alkyl ketones and PAHs (Wu & Zhu, 2018).

Anticancer and Antimicrobial Properties : Cyclobutane-containing alkaloids exhibit antimicrobial, antibacterial, anticancer, and other activities (Dembitsky, 2007).

Functionalized 1,2-Dioxanes Synthesis : Cyclobutanols undergo oxidative ring expansion to give 1,2-dioxanols, which can be modified to create functionalized 1,2-dioxanes (López et al., 2020).

SmI2-mediated Radical Cyclizations : These cyclizations result in excellent diastereocontrol and a versatile handle for further manipulation (Harb et al., 2010).

Phase Transitions and Molecular Conformation Changes : this compound undergoes phase transitions and molecular conformation changes based on temperature (Cheng et al., 2015).

Selective cine-arylation of tert-cyclobutanols : This process is enabled by nickel catalysis and leads to unusual site-selectivity at the C3-position of tert-cyclobutanols (Hu et al., 2021).

Enantioselective Synthesis of Indanols : This is achieved from tert-cyclobutanols using a rhodium-catalyzed C-C/C-H activation sequence (Seiser et al., 2009).

Study of Temperature-Dependent Phase Transformation : The phase transformation of this compound is studied through Raman spectra (Zhang et al., 2016).

Synthesis of this compound : It can be synthesized by hydrolysis of cyclobutyl cyclobutanecarboxylate or electrolysis of potassium cyclobutanecarboxylate (Roberts & Simmons, 1951).

Safety and Hazards

Cyclobutanol is a highly flammable liquid and vapor . It is advised to keep away from heat, sparks, open flames, and hot surfaces . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . When inhaled or ingested, this compound may cause irritation and other health problems .

Relevant Papers

- "Thermal and dielectric studies on orientationally disordered crystal: this compound" .

- "Recent advances in the total synthesis of cyclobutane-containing natural products" .

- "Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization" .

Mechanism of Action

Target of Action

Cyclobutanol is an organic compound with the chemical formula C4H8O . It is defined as a cyclobutyl group with a hydroxyl group pendant and thus a cycloalkanol It’s known that cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, show potent biological activities .

Mode of Action

It’s known that cyclobutanes readily undergo a number of ring-opening reactions by virtue of their tendency to release inherent strain energies . This could potentially influence its interaction with its targets.

Biochemical Pathways

This compound is involved in several biochemical pathways due to its presence in various natural products . It’s known that cyclobutanes are frequently observed in natural products and serve as the targets for carbon-carbon bond cleavage chemistry . .

Pharmacokinetics

It’s known that metal hydrides can reduce cyclobutanone to this compound . This suggests that this compound might be produced in the body through the reduction of cyclobutanone.

Result of Action

It’s known that cyclobutanes, including this compound, readily undergo a number of ring-opening reactions . This could potentially lead to various molecular and cellular effects.

Action Environment

It’s known that this compound is a yellowish clear liquid that crystallizes orthorhombically at low temperatures . This suggests that temperature might influence its stability.

properties

IUPAC Name |

cyclobutanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHXBEHDVMTNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062712 | |

| Record name | Cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Cyclobutanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2919-23-5 | |

| Record name | Cyclobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2919-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD482C8GST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cyclobutanol?

A1: this compound has a molecular formula of C4H8O and a molecular weight of 72.11 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Raman and infrared spectroscopy are valuable tools to identify this compound and analyze its vibrational modes. [, ] Differential Scanning Calorimetry (DSC) provides information about phase transitions and thermal events occurring in the substance. []

Q3: What is the predominant conformation of liquid this compound at ambient conditions?

A3: At room temperature, liquid this compound mainly exists as the equatorial-trans (Eq-t) conformer. A smaller proportion of equatorial-gauche (Eq-g) conformers also exists. []

Q4: Does this compound readily solidify upon cooling?

A4: this compound exhibits a supercooled liquid state, remaining liquid even below its freezing point. Upon cooling to 138 K, it transitions into a glassy state. []

Q5: What phase transition occurs during the heating of this compound around 180 K?

A5: Upon heating to approximately 180 K, this compound undergoes a transition from the glassy state to a crystalline phase, accompanied by a noticeable change in its Raman spectra. []

Q6: What is a notable reaction of cyclobutanols in organic synthesis?

A6: Cyclobutanols are recognized as valuable precursors for synthesizing γ-substituted ketones, a transformation frequently achieved through radical-mediated ring-opening functionalization. []

Q7: Can you elaborate on the radical-mediated ring-opening functionalization of cyclobutanols?

A7: This approach involves generating a radical at the this compound's hydroxyl-bearing carbon, followed by ring-opening to yield a γ-substituted ketone. This strategy facilitates the incorporation of halogens like fluorine, chlorine, bromine, or the azide group. []

Q8: How can cyclobutanols be utilized to access heteroaromatic-fused 4-tetralones?

A8: A transition-metal-free method employs N-bromosuccinimide (NBS) to mediate the ring expansion of cyclobutanols, yielding heteroaromatic-fused 4-tetralones. The reaction's outcome is influenced by the substituents on the aromatic ring and the this compound moiety. []

Q9: Can you provide an example of a stereoselective reaction involving cyclobutanols?

A9: The samarium(II) iodide-mediated cyclization of γ,δ-unsaturated aldehydes offers a stereoselective route to functionalized cyclobutanols. This reaction exhibits excellent diastereoselectivity when the olefin adopts an E-geometry, yielding cis-cis'-cyclobutanol products. []

Q10: How can this compound be employed in the synthesis of enantiopure α-chlorocyclobutanones?

A10: Enantiopure α-chlorocyclobutanones, valuable building blocks for serine protease inhibitors, can be synthesized from bicyclic α-chlorocyclobutanones. These bicyclic precursors are easily accessible from Seebach's oxazolines and can be selectively reduced to the corresponding cyclobutanols. []

Q11: What are some applications of this compound in the synthesis of natural products?

A11: The iridium-catalyzed enantioselective fragmentation of cyclobutanols offers a novel route to α-tocopherol (vitamin E) synthesis. This method effectively desymmetrizes a prochiral spiro[chromane-2,3'-cyclobutanol] unit, achieving high enantioselectivity. []

Q12: How does the photochemistry of cyclobutanols contribute to their synthetic utility?

A12: Photoexcitation of cyclobutanols can trigger the cleavage of the cyclobutane ring, generating reactive intermediates like 1,4-biradicals. These intermediates can then engage in various transformations, including disproportionation, cyclization, and rearrangements, expanding the synthetic utility of cyclobutanols. [, , ]

Q13: Can you explain the role of manganese(III) acetate in this compound chemistry?

A13: Manganese(III) acetate acts as an oxidant, enabling the oxidative fragmentation-cyclization of unsaturated cyclobutanols. The reaction proceeds through the generation of tertiary radicals, which can undergo both 6-endo and 5-exo cyclizations to form various cyclic ketones. []

Q14: How can nickel catalysis be utilized in conjunction with cyclobutanols?

A14: Nickel catalysts enable the cine-arylation of tert-cyclobutanols with indoles, leading to β-aryl ketones. This reaction exhibits unusual site-selectivity, occurring at the C3 position of tert-cyclobutanols, and offers high atom economy and broad substrate scope. []

Q15: What is the significance of palladium catalysis in this compound transformations?

A15: Palladium catalysts are instrumental in various this compound transformations, including ring expansion reactions, cross-couplings, and carbopalladation reactions. These reactions often involve the activation of C-C bonds, enabling the construction of complex molecular architectures. [, , , ]

Q16: What unique reactivity is observed in the palladium-catalyzed reactions of 1-(1-alkynyl)cyclobutanols?

A16: These reactions follow a distinctive pathway involving oxidative addition, regioselective carbopalladation, ring expansion to form a palladacycle, and finally, reductive elimination to yield 2-alkylidenecyclopentanones with high stereoisomeric purity. [, ]

Q17: How has Density Functional Theory (DFT) contributed to our understanding of this compound reactions?

A17: DFT calculations are crucial in elucidating the mechanisms of various this compound transformations, including rhodium-catalyzed ring expansions and C-H bond aminations. These calculations offer insights into reaction pathways, transition states, and the origin of chemoselectivity observed in these reactions. []

Q18: What insights can be gained from studying the thermal decomposition of this compound?

A18: Studying the thermal decomposition of this compound at high temperatures using shock wave techniques and theoretical calculations provides information about its decomposition pathways and the formation of intermediates like vinyl alcohol. This knowledge contributes to our understanding of this compound's stability and potential applications in high-temperature processes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)

![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)